molecular formula C16H27N3O5 B2931028 Tert-butyl N-[(3R,4S)-4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]oxolan-3-yl]carbamate CAS No. 2361728-69-8

Tert-butyl N-[(3R,4S)-4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]oxolan-3-yl]carbamate

Cat. No.: B2931028
CAS No.: 2361728-69-8
M. Wt: 341.408
InChI Key: UGSVCRSOZMLWKL-NEPJUHHUSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl N-[(3R,4S)-4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]oxolan-3-yl]carbamate consists of a pyrrolidine ring, an oxolane ring, and a carbamate group. The tert-butyl substituent provides steric hindrance, influencing its reactivity .


Chemical Reactions Analysis

  • Palladium-catalyzed N-Boc protection : It can be used to synthesize N-Boc-protected anilines .
  • Functionalization at C-3 position : The compound has been employed in the synthesis of tetrasubstituted pyrroles with ester or ketone groups at the C-3 position .

Physical and Chemical Properties Analysis

  • Safety Information : The compound is classified as a Warning substance with associated hazard statements (H302, H315, H319, H335). Safety precautions include proper handling and protective measures .

Safety and Hazards

  • For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

Future Directions

  • Biocatalytic Applications : Exploring its potential in biocatalytic processes .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]oxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5/c1-6-14(21)19(7-2)8-13(20)17-11-9-23-10-12(11)18-15(22)24-16(3,4)5/h6,11-12H,1,7-10H2,2-5H3,(H,17,20)(H,18,22)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSVCRSOZMLWKL-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1COCC1NC(=O)OC(C)(C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)N[C@@H]1COC[C@@H]1NC(=O)OC(C)(C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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